Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate
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Overview
Description
- Structure : It consists of a bicyclo[2.2.1]heptane scaffold with a benzyl group and a carbamate moiety attached (see Fig. 1 in the reference ).
Synthesis Analysis
The compound can be synthesized via an asymmetric approach using a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Starting from simple precursors, this method provides rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
Molecular Structure Analysis
The molecular structure of Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate features a bicyclo[2.2.1]heptane core, with the benzyl group and carbamate substituents. The bridgehead carbon in the bicyclic system contributes to its unique architecture .
Chemical Reactions Analysis
The compound’s carboxylate group makes it amenable to various transformations. Further studies should explore its reactivity with different nucleophiles, electrophiles, and metal catalysts. Investigating its behavior under different reaction conditions will provide insights into its synthetic versatility .
Properties
IUPAC Name |
benzyl N-(4-carbamoyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-13(19)15-6-8-16(11-15,9-7-15)18-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJNOFTJPHSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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